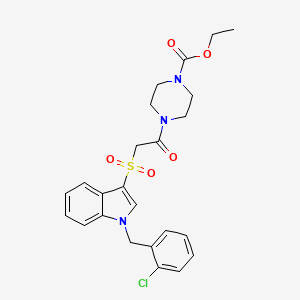![molecular formula C21H13FN4O B2989876 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-48-8](/img/structure/B2989876.png)
3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of the quinazoline family . Quinazolines are heterocyclic compounds that have shown a wide spectrum of biological properties, including anticancer activity . This compound is a part of the 1,2,4-triazoloquinazoline derivatives, which have been investigated for their anticancer activity against various human cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . The new compounds were synthesized via aromatic nucleophilic substitution . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazoloquinazoline core with a fluorophenyl group at the 3-position and a phenoxy group at the 5-position . The molecular formula is C21H11Cl2FN4O and the molecular weight is 425.2 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The reaction involves the substitution of a chlorine atom in the triazolophthalazine ring system with a fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 425.2 g/mol, a XLogP3-AA of 6.7, and a topological polar surface area of 52.3 Ų . It has a complexity of 575 and a covalently-bonded unit count of 1 .Wirkmechanismus
Target of Action
The primary targets of 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline are DNA and Topoisomerase II (Topo II) . Topo II is a crucial cellular enzyme that modifies DNA topology and is involved in several replicative processes such as chromosome replication, recombination, transcription, and segregation .
Mode of Action
This compound acts as a DNA intercalator and Topo II inhibitor . It interacts with its targets by intercalating into the DNA structure, causing substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle . It also inhibits the function of Topo II, an enzyme that works by breaking the dsDNA and then resealing the breaks that have been produced .
Biochemical Pathways
The compound’s interaction with DNA and Topo II affects the DNA replication and transcription pathways . By intercalating into DNA and inhibiting Topo II, it disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include induction of apoptosis and cell cycle arrest . For instance, compound 18c, a derivative of 1,2,4-triazolo[4,3-c]quinazoline, was found to induce apoptosis and arrest the cell cycle at the G2–M phase in HepG-2 cells .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal studies. However, one of the limitations of this compound is its low water solubility, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve the yield and purity of the product. In addition, further studies are needed to evaluate its efficacy and safety in animal models and human clinical trials. Finally, the potential of this compound as a drug delivery system or as a scaffold for the development of new compounds should also be explored.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesemethoden
Several methods have been reported for the synthesis of 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline. One of the most common methods involves the reaction of 2-fluoroaniline, phenoxyacetic acid, and 3,4-dihydro-4-oxoquinazoline in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2-fluoroaniline, o-aminobenzoic acid, and phenoxyacetic acid in the presence of a catalyst such as N,N-dimethylformamide (DMF). The yield of the product varies depending on the method used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O/c22-17-12-6-4-10-15(17)19-24-25-20-16-11-5-7-13-18(16)23-21(26(19)20)27-14-8-2-1-3-9-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNZSPHJDTZYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)
![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)
![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)
![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)


![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)

